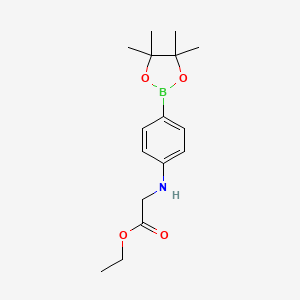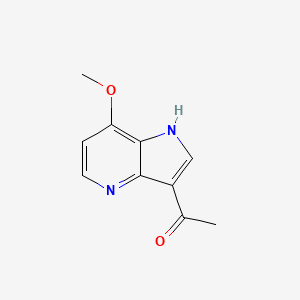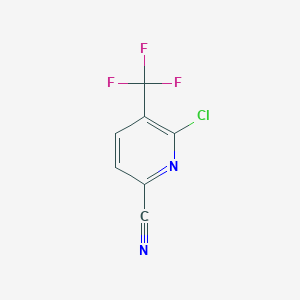
6-Chloro-5-(trifluoromethyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2ClF3N2 It is characterized by the presence of a chlorine atom, a trifluoromethyl group, and a nitrile group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-(trifluoromethyl)picolinonitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Reduction Products: Primary amines.
Oxidation Products: Various oxidized forms depending on the extent of oxidation.
科学的研究の応用
6-Chloro-5-(trifluoromethyl)picolinonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 6-Chloro-5-(trifluoromethyl)picolinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
類似化合物との比較
5-Chloro-2-(trifluoromethyl)pyridine: Similar structure but different substitution pattern.
6-Chloro-4-(trifluoromethyl)picolinonitrile: Positional isomer with the trifluoromethyl group at a different position.
3-Chloro-5-(trifluoromethyl)picolinonitrile: Another positional isomer with different chemical properties.
Uniqueness: 6-Chloro-5-(trifluoromethyl)picolinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules
特性
分子式 |
C7H2ClF3N2 |
|---|---|
分子量 |
206.55 g/mol |
IUPAC名 |
6-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H |
InChIキー |
UBHHYJABPICCHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1C#N)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Bicyclo[2.2.1]heptan-2-YL)prop-2-ynoic acid](/img/structure/B12095247.png)

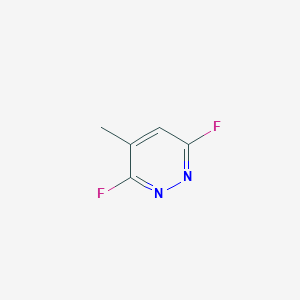
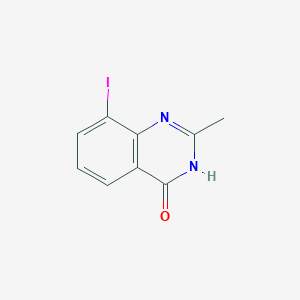
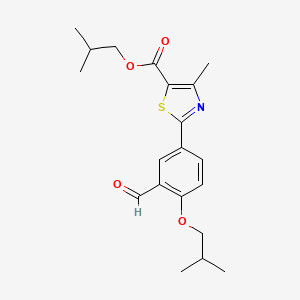
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12095290.png)

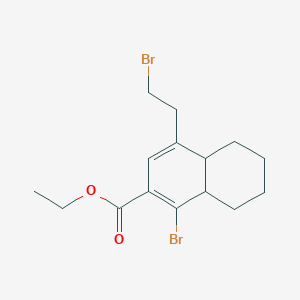

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

